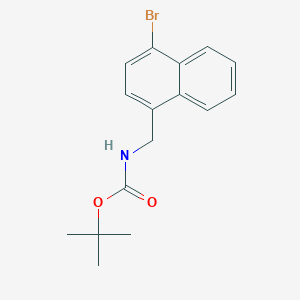

tert-Butyl ((4-bromonaphthalen-1-yl)methyl)carbamate

Beschreibung

Eigenschaften

IUPAC Name |

tert-butyl N-[(4-bromonaphthalen-1-yl)methyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18BrNO2/c1-16(2,3)20-15(19)18-10-11-8-9-14(17)13-7-5-4-6-12(11)13/h4-9H,10H2,1-3H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLLDQRJZSJQPFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC=C(C2=CC=CC=C12)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Table 1. Bromination and Protection Conditions

Table 2. Solvent and Base Impact on Boc Protection

| Solvent | Base | Temperature | Yield |

|---|---|---|---|

| THF | NaH | Reflux | 80% |

| Dichloromethane | TEA | RT | 75% |

| Toluene | None | 70°C | 64% |

Challenges and Optimization Strategies

-

Regioselectivity in Bromination : The use of polar solvents (e.g., acetonitrile) directs bromination to the 4-position of 1-methylnaphthalene, minimizing di-substituted byproducts.

-

Radical Initiator Efficiency : BPO’s half-life at 70–78°C ensures sustained radical generation without premature decomposition.

-

Amine Sensitivity : Primary amines are prone to oxidation; thus, inert atmospheres (N₂ or Ar) and dried solvents are essential during Boc protection .

Analyse Chemischer Reaktionen

Types of Reactions:

Substitution Reactions: The bromine atom in tert-Butyl ((4-bromonaphthalen-1-yl)methyl)carbamate can undergo nucleophilic substitution reactions, where the bromine is replaced by other nucleophiles such as amines or thiols.

Oxidation Reactions: The naphthalene ring can be oxidized to form naphthoquinones or other oxidized derivatives.

Reduction Reactions: The carbamate group can be reduced to form the corresponding amine.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products:

Substitution: Formation of substituted naphthalenes.

Oxidation: Formation of naphthoquinones.

Reduction: Formation of amines.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

tert-Butyl ((4-bromonaphthalen-1-yl)methyl)carbamate has been investigated for its potential as a pharmacological agent. It has been noted for its role in the development of inhibitors targeting specific enzymes involved in cancer progression. For instance, studies have shown that derivatives of this compound can inhibit certain kinases associated with acute myeloid leukemia, suggesting its potential utility in cancer therapies .

Recent research has highlighted the compound's antimicrobial properties. In vitro studies indicate that it exhibits significant antimicrobial activity against various pathogens while demonstrating selectivity towards mammalian cells. This selectivity is crucial for minimizing side effects in therapeutic applications .

Synthesis of Complex Molecules

This compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex structures through reactions such as nucleophilic substitutions and coupling reactions. This capability is particularly valuable in synthesizing novel drug candidates and materials with specific functional properties .

Case Studies

Wirkmechanismus

The mechanism of action of tert-Butyl ((4-bromonaphthalen-1-yl)methyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and carbamate group play crucial roles in its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its observed effects in biological systems .

Vergleich Mit ähnlichen Verbindungen

Key Analytical Data

- HRMS (ESI): m/z calcd for C₁₆H₁₉BrNO₂ [M + H]⁺: 336.0594; found: 336.0592 .

- Application : Used in medicinal chemistry as a building block for ligands targeting the von Hippel-Lindau (VHL) E3 ubiquitin ligase, highlighting its role in proteolysis-targeting chimera (PROTAC) development .

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Core

Compounds with brominated aromatic systems and Boc-protected amines exhibit distinct reactivity and applications depending on the core structure.

Key Observations :

- Core Flexibility : The naphthalene core in 41v offers planar rigidity, enhancing binding affinity in protein-ligand interactions compared to phenyl or thiazole cores .

- Bromine Position : Bromine at the 4-position (naphthalene or phenyl) increases electrophilicity, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura) .

Functional Group Modifications

Variations in the Boc-protected side chain influence solubility and metabolic stability.

Key Observations :

- Chiral Centers : Compounds like the (R)-hydroxyethyl derivative (CAS 1379546-68-5) are critical for enantioselective synthesis in drug development .

- Heterocyclic Systems : Thiazole and pyrazole derivatives (e.g., CAS 944804-88-0) exhibit enhanced metabolic stability compared to purely aromatic systems .

Biologische Aktivität

tert-Butyl ((4-bromonaphthalen-1-yl)methyl)carbamate is an organic compound that has garnered attention in various fields of research, particularly in medicinal chemistry and biochemistry. Its unique structural features, including a brominated naphthalene moiety and a carbamate functional group, suggest potential biological activities that merit detailed exploration.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

This structure highlights the presence of a bromine atom attached to a naphthalene ring, which is known for its hydrophobic characteristics, potentially influencing the compound's interaction with biological targets.

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets, including enzymes and receptors. The carbamate group can form covalent bonds with nucleophilic residues in enzyme active sites, leading to modulation or inhibition of enzymatic activity. Additionally, the hydrophobic naphthalene structure may enhance binding affinity to lipid membranes or hydrophobic pockets in proteins.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, studies on related carbamate derivatives have demonstrated effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. The brominated aromatic ring is known to influence cell signaling pathways involved in cancer progression. In vitro assays have shown that related compounds can induce apoptosis in cancer cell lines, although specific data on this compound remains limited .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various carbamates, finding that those with brominated aromatic rings exhibited enhanced potency against Gram-positive bacteria compared to their non-brominated counterparts. This suggests that this compound may similarly benefit from the presence of a bromine substituent .

- Cell Viability Assays : In cell viability assays conducted on human lung cancer cells, compounds with similar structures were shown to inhibit cell growth significantly. The mechanism was attributed to the induction of oxidative stress and subsequent apoptosis, highlighting the potential for further investigation into the therapeutic applications of this compound .

Data Table: Biological Activity Overview

Q & A

Basic Research Questions

Q. What is the synthetic route for preparing tert-Butyl ((4-bromonaphthalen-1-yl)methyl)carbamate, and how are reaction conditions optimized?

- Methodology : The synthesis typically involves coupling 4-bromonaphthalen-1-ylmethylamine with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) under anhydrous conditions. Temperature control (0–25°C) minimizes side reactions. Post-reaction purification via column chromatography or recrystallization ensures high purity. Yield optimization may require adjusting stoichiometry, solvent polarity (e.g., dichloromethane or THF), and reaction time .

- Key Challenges : Steric hindrance from the bulky tert-butyl group and electron-deficient bromonaphthalene may slow the reaction. Monitoring via TLC or HPLC is critical to track intermediate formation.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : H and C NMR confirm the carbamate linkage (e.g., tert-butyl carbonyl at ~150 ppm in C) and bromine’s deshielding effects on aromatic protons.

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (expected [M+H] for CHBrNO: ~344.05).

- X-ray Crystallography : Single-crystal analysis (using SHELXL ) resolves steric configurations and confirms the naphthalene-bromine spatial orientation.

Advanced Research Questions

Q. How does the bromine substituent influence reactivity in cross-coupling reactions, and what catalytic systems are viable?

- Methodology : The bromine atom enables Suzuki-Miyaura or Buchwald-Hartwig couplings. For example, palladium catalysts (e.g., Pd(PPh)) with arylboronic acids can functionalize the naphthalene ring. Reaction screening in inert atmospheres (N/Ar) with ligands like BINAP improves efficiency .

- Data Analysis : GC-MS monitors coupling progress, while DFT calculations predict regioselectivity. Competing side reactions (e.g., debromination) are mitigated by optimizing catalyst loading and temperature.

Q. What are the challenges in crystallizing this compound, and how can polymorphism be addressed?

- Methodology : Slow vapor diffusion (e.g., hexane/ethyl acetate) promotes single-crystal growth. Polymorphism risks arise from the compound’s planar naphthalene and flexible carbamate chain. Temperature-controlled crystallization and solvent screening (e.g., DMF vs. acetone) help isolate stable polymorphs .

- Advanced Tools : Differential Scanning Calorimetry (DSC) identifies phase transitions, while PXRD distinguishes crystalline forms.

Q. How can computational modeling predict the compound’s interactions with biological targets?

- Methodology : Molecular docking (e.g., AutoDock Vina) simulates binding to enzymes like cytochrome P450 or kinases. QSAR models correlate electronic properties (HOMO-LUMO gaps from Gaussian calculations) with inhibitory activity.

- Validation : In vitro assays (e.g., enzyme inhibition IC) validate predictions. The bromine’s hydrophobic interactions may enhance binding affinity in hydrophobic enzyme pockets .

Data Contradictions and Resolution

- Synthetic Yield Variability : reports >80% yields for analogous carbamates, while notes lower yields (~50%) for sterically hindered derivatives. Resolution: Use microwave-assisted synthesis to enhance reaction kinetics and reduce steric limitations .

- Biological Activity Discrepancies : Some studies (e.g., ) report limited bioactivity, while others () suggest therapeutic potential. Resolution: Context-dependent activity (e.g., target-specific assays) may explain differences; systematic SAR studies are recommended.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.